

Application Note & Synthesis Protocol: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

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Compound of Interest

Compound Name: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1269639

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Abstract

This document provides a comprehensive guide for the synthesis of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** (CAS No: 331274-67-0), a valuable research intermediate and building block in medicinal chemistry. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the 4-methylpiperazine moiety is a common pharmacophore known to improve solubility and pharmacokinetic properties. We present two robust and validated synthetic routes: the classic acyl chloride method and a modern direct amide coupling approach. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and data presentation to aid researchers in the successful synthesis and purification of the target compound.

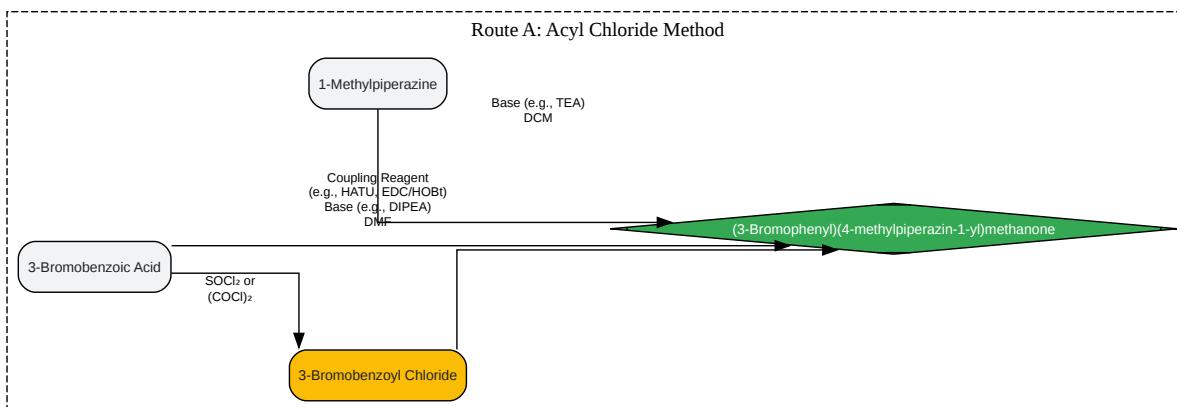
Introduction and Synthetic Strategy

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a disubstituted benzamide derivative. The core synthetic challenge is the formation of a stable amide bond between a 3-bromobenzoic acid precursor and 1-methylpiperazine. Amide bond formation is a cornerstone of organic synthesis, yet it requires the activation of the carboxylic acid to overcome the kinetic barrier presented by the formation of a non-reactive salt with the amine.^[1]

Two primary strategies are detailed herein:

- Route A: The Acyl Chloride Method. This is a traditional, high-yielding two-step process. It involves the initial conversion of 3-bromobenzoic acid to the highly reactive 3-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride.^{[2][3]} The subsequent nucleophilic acyl substitution with 1-methylpiperazine proceeds rapidly to form the desired amide. This method is cost-effective and reliable for large-scale synthesis.
- Route B: Direct Amide Coupling. This modern approach avoids the isolation of the often-sensitive acyl chloride intermediate. It utilizes peptide coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.^{[1][4]} Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBr (1-Hydroxybenzotriazole) are highly efficient and minimize side reactions.^{[1][5]} This method is particularly advantageous for small-scale synthesis and when working with sensitive substrates.

Visualizing the Synthetic Pathways



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